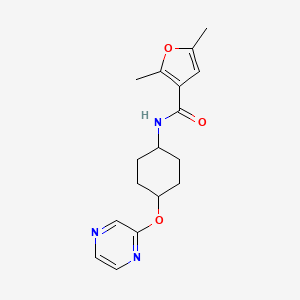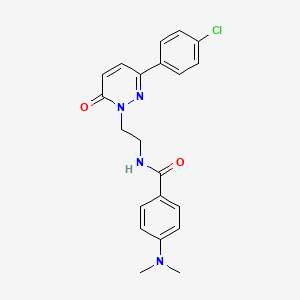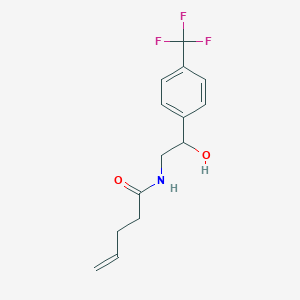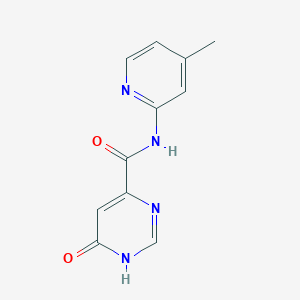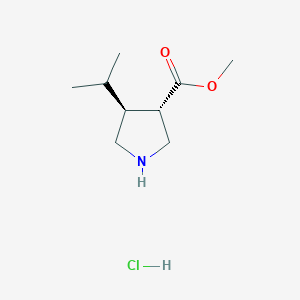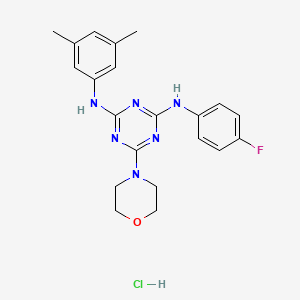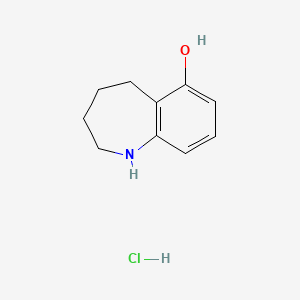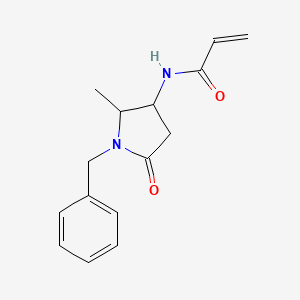![molecular formula C18H25N5O4S B2744272 1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893393-55-0](/img/structure/B2744272.png)
1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H25N5O4S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on similar pyrimidine derivatives has led to the development of methods for synthesizing complex molecules that exhibit unique chemical properties. For example, studies have demonstrated the preparation of sulfur-transfer agents from disulfides, contributing to the broader understanding of thiolation reactions which may be relevant to synthesizing the given compound (Klose, Reese, & Song, 1997). Another study highlighted the regioselective amination of condensed pyrimidines, which could play a role in modifying compounds similar to the one for enhanced activity or specificity (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Applications in Material Science
Pyrimidine derivatives have been studied for their potential applications in material science, particularly in the creation of novel chromophores with aggregation-induced emission (AIE) characteristics. This property is of significant interest for developing new materials with specific optical properties, such as solid-state fluorescence and solvatochromism. Such materials could be used in various technological applications, including sensors and optical devices (Yan, Meng, Li, Ge, & Lu, 2017).
Pharmacological Potential
The structural complexity and versatility of pyrimidine derivatives also hint at their potential in pharmacology. For instance, certain pyrimidine-based compounds have shown promising activities as anti-inflammatory and analgesic agents. This suggests that derivatives like the one specified could be explored for similar biological activities, provided their synthesis is feasible and they exhibit favorable pharmacokinetic and pharmacodynamic profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Further research into pyrimidine derivatives has shown some compounds to possess antimicrobial properties. This opens the door to investigating the given compound for potential antimicrobial applications, contingent upon its ability to be synthesized and modified to target microbial pathogens effectively (Majithiya & Bheshdadia, 2022).
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-11(2)9-12-19-15-14(17(25)22(4)18(26)21(15)3)16(20-12)28-10-13(24)23-5-7-27-8-6-23/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJPEQFMMXMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)N3CCOCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


